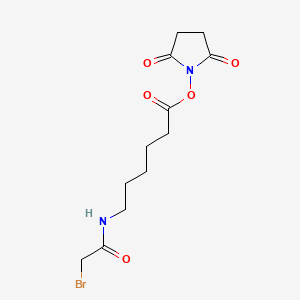

Succinimidyl-6-(bromoacetamido)caproate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBXEDBTFDLRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703859 | |

| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109880-16-2 | |

| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Succinimidyl-6-(bromoacetamido)caproate (SBAC): Structure, Mechanism, and Applications in Bioconjugation

For researchers, medicinal chemists, and professionals in drug development, the precise and stable linkage of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers are indispensable tools in this endeavor, and among them, Succinimidyl-6-(bromoacetamido)caproate (SBAC) offers a versatile platform for covalently conjugating molecules with distinct functional groups. This technical guide provides a comprehensive overview of the structure, mechanism of action, and practical applications of SBAC, with a focus on empowering researchers to effectively utilize this reagent in their work.

Unveiling the Molecular Architecture of this compound

This compound, commonly abbreviated as SBAC, is a heterobifunctional crosslinking agent. Its structure is characterized by two distinct reactive moieties at either end of a caproate (hexanoate) spacer. This strategic design allows for the sequential and specific conjugation of two different molecules.

The key functional components of SBAC are:

-

N-hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary amines (-NH2), which are abundantly found on the surface of proteins and peptides in the form of lysine residues and the N-terminus. The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond.

-

Bromoacetyl Group: This moiety is a haloacetyl derivative that specifically reacts with sulfhydryl groups (-SH), also known as thiols. Sulfhydryl groups are present in cysteine residues within proteins and can be introduced into other molecules. The reaction of a bromoacetyl group with a sulfhydryl group results in the formation of a stable thioether bond.

-

Caproate Spacer: The six-carbon caproate chain serves as a spacer arm, physically separating the two conjugated molecules. The length of this spacer is a critical parameter in the design of bioconjugates, as it can influence the biological activity and steric hindrance of the final construct.

| Property | Value | Source |

| Chemical Formula | C12H17BrN2O5 | [1] |

| Molecular Weight | 349.18 g/mol | [1] |

| CAS Number | 109880-16-2 | [1] |

| Spacer Arm Length | ~9.5 Å | Calculated based on bond lengths |

| Solubility | Soluble in DMSO and DMF | |

| Storage | 2-8°C, desiccated |

The Two-Step Mechanism of Action: A Controlled Conjugation Strategy

The utility of SBAC lies in its ability to facilitate a controlled, two-step conjugation process. This sequential reaction minimizes the formation of unwanted homodimers and allows for the precise construction of complex biomolecular architectures.

Figure 1: Two-step reaction mechanism of SBAC.

Step 1: Reaction with Primary Amines. The conjugation process is initiated by reacting SBAC with the first biomolecule, which must possess accessible primary amines. This reaction is typically carried out in a buffer with a pH between 7 and 9. At this pH, the primary amines are sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Step 2: Reaction with Sulfhydryl Groups. After the first reaction is complete, and ideally after removing any unreacted SBAC, the second biomolecule containing a free sulfhydryl group is introduced. The bromoacetyl group of the SBAC-modified first molecule will then react with the sulfhydryl group. This reaction proceeds efficiently at a pH greater than 7.5, forming a stable thioether linkage.

This two-step approach provides a high degree of control over the conjugation process, ensuring that the desired heteroconjugate is the primary product.

Applications in Research and Drug Development

The unique properties of SBAC make it a valuable tool in a variety of research and therapeutic applications, most notably in the construction of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. SBAC and similar heterobifunctional crosslinkers are instrumental in linking the drug payload to the antibody. In a typical ADC synthesis using SBAC, the NHS ester end of the crosslinker would be reacted with lysine residues on the antibody. The cytotoxic drug, which would have been chemically modified to contain a free sulfhydryl group, is then reacted with the bromoacetyl end of the antibody-SBAC conjugate. This results in a stable ADC that can selectively deliver the cytotoxic payload to cancer cells expressing the target antigen.

Protein-Peptide Conjugation: SBAC can be used to link peptides to larger carrier proteins. This is often done to enhance the immunogenicity of the peptide for antibody production or to study the interaction of the peptide with its target.

Immobilization of Biomolecules: Proteins and other molecules can be immobilized onto solid supports (e.g., beads, surfaces) that have been functionalized with either primary amines or sulfhydryl groups. This is a common technique in the development of biosensors, affinity chromatography matrices, and diagnostic assays.

Experimental Protocol: A Step-by-Step Guide to Two-Step Conjugation

The following is a generalized protocol for the two-step conjugation of two proteins (Protein-NH2 and Protein-SH) using SBAC. It is essential to optimize the reaction conditions for each specific application.

Figure 2: Experimental workflow for two-step conjugation with SBAC.

Materials:

-

Protein-NH2 (protein with primary amines)

-

Protein-SH (protein with sulfhydryl groups)

-

This compound (SBAC)

-

Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Sulfhydryl reaction buffer (e.g., PBS, pH 7.5-8.5)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment

-

Size-exclusion chromatography system

Procedure:

-

Preparation of Reagents:

-

Dissolve Protein-NH2 in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

-

Dissolve Protein-SH in the sulfhydryl reaction buffer. If the sulfhydryl groups are in the form of disulfide bonds, they may need to be reduced prior to the reaction using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Immediately before use, prepare a stock solution of SBAC in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Step 1: Reaction of SBAC with Protein-NH2:

-

Add a 10- to 20-fold molar excess of the SBAC stock solution to the Protein-NH2 solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification of the SBAC-activated Protein:

-

Remove the excess, unreacted SBAC from the reaction mixture using a desalting column or by dialysis against the sulfhydryl reaction buffer. This step is crucial to prevent the bromoacetyl groups from reacting with any free amines on the Protein-NH2.

-

-

Step 2: Reaction with Protein-SH:

-

Add the purified Protein-NH2-SBAC conjugate to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification of the Final Conjugate:

-

Purify the final Protein-NH2-SBAC-Protein-SH conjugate from unreacted proteins and other byproducts using size-exclusion chromatography (SEC) or another suitable purification method.

-

-

Characterization:

-

Analyze the final conjugate using techniques such as SDS-PAGE to confirm the formation of the higher molecular weight conjugate and mass spectrometry to determine the exact mass.

-

Conclusion: A Powerful Tool for Precise Bioconjugation

This compound is a versatile and powerful heterobifunctional crosslinker that enables the controlled and stable conjugation of biomolecules. Its two-step reaction mechanism, targeting primary amines and sulfhydryl groups, provides researchers with a high degree of control over the formation of complex bioconjugates. With a thorough understanding of its structure, mechanism, and the availability of robust protocols, SBAC will continue to be a valuable reagent in the development of innovative therapeutics, diagnostics, and research tools.

References

-

Creative Biolabs. (n.d.). Conjugation Based on Lysine Residues. Retrieved from [Link]

-

Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

- Jackson, D. Y. (2016). Protocols for Lysine Conjugation. In Antibody-Drug Conjugates (pp. 143-160). Humana Press, New York, NY.

Sources

An In-Depth Technical Guide to Succinimidyl-6-(bromoacetamido)caproate (SBAC): Properties, Reactivity, and Applications in Bioconjugation

Introduction: Navigating the Landscape of Bioconjugation with SBAC

In the intricate fields of drug development, proteomics, and diagnostics, the ability to selectively and stably link biomolecules is paramount. Heterobifunctional crosslinkers are indispensable tools in this endeavor, providing a bridge between different molecular worlds. Among these, Succinimidyl-6-(bromoacetamido)caproate (SBAC) has emerged as a versatile reagent for the synthesis of well-defined bioconjugates. This guide provides a comprehensive technical overview of SBAC, from its fundamental chemical properties to its nuanced reactivity and practical applications. We will delve into the "why" behind experimental choices, offering insights to empower researchers and drug development professionals to harness the full potential of this powerful crosslinker.

Physicochemical Properties of this compound (SBAC)

A thorough understanding of the physicochemical properties of a crosslinker is the bedrock of successful conjugation. These properties dictate its handling, storage, and behavior in reaction environments.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₇BrN₂O₅ | [1][2] |

| Molecular Weight | 349.18 g/mol | [1][2] |

| CAS Number | 109880-16-2 | [1][2] |

| Appearance | White to off-white powder or crystalline solid | |

| Solubility | Soluble in DMSO and DMF; Insoluble in water | |

| Storage Conditions | Store at -20°C, desiccated | |

| Purity | Typically ≥95% |

As a Senior Application Scientist, I cannot overstate the importance of proper storage. SBAC is moisture-sensitive, and exposure to humidity will lead to the hydrolysis of the NHS ester, rendering the reagent inactive for amine conjugation. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

The Dual Reactivity of SBAC: A Tale of Two Functional Groups

The utility of SBAC lies in its heterobifunctional nature, possessing two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual functionality allows for a controlled, sequential conjugation strategy, minimizing the formation of unwanted homodimers.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a well-established functional group for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4] The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond.

Key Considerations for the NHS Ester Reaction:

-

pH is Critical: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state (-NH₂) to react.[3] The optimal pH range for this reaction is typically 7.2-8.5 .[5] Below this range, the amine is protonated (-NH₃⁺) and non-reactive. Above this range, a competing reaction, the hydrolysis of the NHS ester, becomes significant.[3]

-

The Competing Hydrolysis Reaction: NHS esters are susceptible to hydrolysis in aqueous environments, a reaction that also accelerates with increasing pH.[3] The half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[3] This necessitates a careful balance between maximizing the rate of aminolysis and minimizing the rate of hydrolysis.

-

Buffer Choice is Paramount: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[4]

The Thiol-Reactive Bromoacetyl Group

The bromoacetyl group is an effective electrophile for the alkylation of sulfhydryl (thiol) groups, predominantly found in the side chain of cysteine residues. This reaction, a bimolecular nucleophilic substitution (Sₙ2), results in a stable thioether linkage.[6]

Key Considerations for the Bromoacetyl Reaction:

-

pH-Dependent Thiol Reactivity: Similar to amines, the reactivity of the thiol group is pH-dependent. The thiol must be in its deprotonated, more nucleophilic thiolate form (-S⁻) to efficiently react. The pKa of the cysteine thiol is typically around 8.2 but can be influenced by its local microenvironment within the protein.[7][8] The reaction with bromoacetyl groups is generally performed at a pH greater than 7.5 .

-

Chemoselectivity: The bromoacetyl group exhibits high chemoselectivity for thiols, especially at optimized pH. Studies have shown that at pH 9.0, the bromoacetyl group reacts appreciably with thiols while showing minimal reactivity towards other nucleophilic groups like amines or imidazoles.[9]

Reaction Mechanism of SBAC

The sequential, pH-controlled reaction of SBAC with a protein containing both lysine and cysteine residues can be visualized as follows:

Caption: Reaction mechanism of SBAC with a protein.

Experimental Protocol: A Step-by-Step Guide to Sequential Conjugation

This protocol provides a framework for a two-step sequential conjugation of a thiol-containing molecule to a protein using SBAC. It is essential to optimize the molar ratios and reaction times for each specific application.

Materials:

-

This compound (SBAC)

-

Protein of interest (containing accessible lysine and cysteine residues)

-

Thiol-containing molecule (e.g., a peptide with a terminal cysteine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer A: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5

-

Reaction Buffer B: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

-

Purification system (e.g., FPLC, HPLC)

Workflow Visualization

Caption: General workflow for sequential bioconjugation using SBAC.

Step-by-Step Methodology:

Step 1: Reaction of SBAC with Protein Amines

-

Prepare SBAC Solution: Immediately before use, dissolve SBAC in anhydrous DMF or DMSO to a concentration of 10-20 mM. The rationale for using an anhydrous solvent is to prevent premature hydrolysis of the NHS ester.

-

Prepare Protein Solution: Dissolve the protein in Reaction Buffer A (pH 7.5) to a concentration of 1-10 mg/mL. The choice of pH 7.5 is a compromise to ensure sufficient amine reactivity while minimizing NHS ester hydrolysis.

-

Initiate Conjugation: Add a 10- to 20-fold molar excess of the SBAC solution to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v) to avoid protein denaturation.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. For temperature-sensitive proteins, the reaction can be performed at 4°C for 4-6 hours.

-

Purify the Intermediate: Remove excess, unreacted SBAC by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B (pH 8.0). This buffer exchange is crucial for the subsequent thiol reaction.

Step 2: Reaction of the SBAC-Protein Intermediate with a Thiol-Containing Molecule

-

Prepare Thiol Solution: Dissolve the thiol-containing molecule in Reaction Buffer B (pH 8.0). The slightly higher pH and the presence of EDTA (to prevent disulfide bond formation) are optimal for the thiol-bromoacetyl reaction.

-

Initiate Second Conjugation: Add a 5- to 10-fold molar excess of the thiol-containing molecule to the purified SBAC-protein intermediate.

-

Incubate: Allow the reaction to proceed for 2-4 hours at room temperature.

-

Quench the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted bromoacetyl groups. Incubate for 15-30 minutes.

-

Purify the Final Conjugate: Purify the final bioconjugate from excess quenching reagent and unreacted thiol-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.[10]

Characterization of the Final Conjugate

The successful synthesis of the bioconjugate should be confirmed by appropriate analytical techniques:

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

-

Mass Spectrometry (MS): To determine the precise mass of the conjugate and calculate the degree of labeling (number of molecules conjugated per protein).[11][12]

-

HPLC (e.g., Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unconjugated species.[12]

Applications in Research and Drug Development

The unique properties of SBAC make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): SBAC and similar crosslinkers are instrumental in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[4] The stability of the thioether bond formed by the bromoacetyl group is particularly advantageous in this context.[4]

-

Protein-Protein Interaction Studies: By crosslinking interacting proteins, SBAC can be used to "capture" transient interactions for subsequent identification and analysis by mass spectrometry.[2]

-

Structural Proteomics: The defined spacer arm length of SBAC can provide distance constraints for the computational modeling of protein structures and protein complexes.

-

Immobilization of Biomolecules: SBAC can be used to covalently attach proteins or peptides to surfaces for the development of biosensors and diagnostic assays.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the controlled and sequential conjugation of biomolecules. By understanding its chemical properties and the nuances of its reactivity, researchers can design and execute robust bioconjugation strategies. The ability to selectively target amines and thiols at different pH values provides a level of control that is essential for the synthesis of well-defined and functional bioconjugates, paving the way for advancements in therapeutics, diagnostics, and our fundamental understanding of biological systems.

References

-

Gauthier, M. A., & Klok, H. A. (2008). The medicinal chemistry evolution of antibody–drug conjugates. Angewandte Chemie International Edition, 47(47), 8838-8851. Retrieved from [Link]

-

Sheffield, P. J. (2001). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(3). Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 9(13), 2050-2054. Retrieved from [Link]

-

Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2015). Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure. Journal of proteomics, 118, 98-109. Retrieved from [Link]

-

Boeckler, C., Bories, C., Schuber, F., & Frisch, B. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate chemistry, 11(1), 121-126. Retrieved from [Link]

-

Frisch, B., Boeckler, C., Schuber, F. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 121-126. Retrieved from [Link]

-

Liu, J., Li, Y., Liu, Y., & Liu, J. (2025). Efficient Synthesis of Protein–Polymer Conjugates with Open-Air Fabrication and Facile Purification Driven by the Thermoresponsive Protein–Polymer Conjugate. ACS Applied Bio Materials. Retrieved from [Link]

-

Sterling. (2022, July 13). The use of mass spectrometry to aid ADC development [Video]. YouTube. Retrieved from [Link]

-

Bernardes, G. J. L., Chalker, J. M., Errey, J. C., & Davis, B. G. (2016). Chemical Protein Modification through Cysteine. Chemical Society Reviews, 45(15), 4207-4236. Retrieved from [Link]

-

UCL Discovery. (n.d.). Novel approaches for cysteine bioconjugation. UCL Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. ResearchGate. Retrieved from [Link]

-

Xie, M., & Schowen, R. L. (1999). Molecular Modeling of the Deamidation Reaction in Solution: A Theoretical–Computational Study. Journal of the American Chemical Society, 121(48), 11211-11223. Retrieved from [Link]

-

Wilson, D. S., & Hirosue, S. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 633. Retrieved from [Link]

-

Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. Retrieved from [Link]

-

Huber, C., Lattwein, K., & Pum, D. (2015). Rapid Communication Fast and easy protocol for the purification of recombinant S-layer protein for synthetic biology applications. Biotechnology Journal, 10(5), 675-679. Retrieved from [Link]

-

ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. ResearchGate. Retrieved from [Link]

-

Thayumanavan, S., & Rotello, V. M. (2021). Protein-Antibody Conjugates (PACs): A Plug-and-Play Strategy for Covalent Conjugation and Targeted Intracellular Delivery of Pristine Proteins. Angewandte Chemie International Edition, 60(23), 12813-12818. Retrieved from [Link]

-

Biotage. (n.d.). High-recovery protein and biomolecule purification. Biotage. Retrieved from [Link]

-

El-semongy, M. M., & Abu-el-nader, Z. M. (1982). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 21A, 871-874. Retrieved from [Link]

-

Wyatt Technology. (n.d.). Analyze conjugated proteins, polymers, and macromolecules. Wyatt Technology. Retrieved from [Link]

-

Promega Connections. (2015, September 21). Purify and Conjugate Antibodies in a Single Workflow. Promega Connections. Retrieved from [Link]

-

PubChem. (n.d.). Succinimidyl 3-(bromoacetamido)propionate. PubChem. Retrieved from [Link]

Sources

- 1. njbio.com [njbio.com]

- 2. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances of antibody drug conjugates for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 22339 [thermofisher.com]

- 9. news-medical.net [news-medical.net]

- 10. youtube.com [youtube.com]

- 11. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for Succinimidyl-6-(bromoacetamido)caproate (SBAC) Crosslinker

For researchers, scientists, and drug development professionals, the precise chemical ligation of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers are pivotal tools in this endeavor, enabling the controlled conjugation of diverse molecular entities. Among these, Succinimidyl-6-(bromoacetamido)caproate (SBAC) offers a distinct advantage through its sequential reactivity, allowing for the targeted coupling of amine and sulfhydryl functionalities. This guide provides an in-depth exploration of the mechanism of action of SBAC, grounded in established biochemical principles and supported by practical, field-proven insights.

Introduction to this compound (SBAC)

This compound (SBAC) is a heterobifunctional crosslinking agent characterized by two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group, separated by a caproate spacer arm.[1] This dual reactivity allows for a two-step conjugation strategy, providing exceptional control over the crosslinking process and minimizing the formation of undesirable homodimers.[2][3] The NHS ester targets primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, while the bromoacetamide group specifically reacts with sulfhydryl groups, typically from cysteine residues.

The caproate spacer arm contributes to the overall length and flexibility of the crosslink, which can be a critical consideration in preserving the native conformation and function of the conjugated biomolecules. The non-cleavable nature of the bonds formed by SBAC ensures the formation of a stable, long-lasting conjugate, a desirable feature for many applications in diagnostics, therapeutics, and fundamental research.

The Two-Step Mechanism of Action: A Tale of Two Chemistries

The utility of SBAC lies in the differential reactivity of its two functional ends, which can be orchestrated through careful control of reaction conditions, primarily pH. This allows for a sequential and highly specific conjugation cascade.

The initial step in a typical SBAC crosslinking protocol involves the reaction of the NHS ester with a primary amine. This reaction is a classic example of nucleophilic acyl substitution.[4][5] The lone pair of electrons on the nitrogen of a deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[6]

The efficiency of this reaction is highly pH-dependent.[7][8] At acidic pH (below 7), primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly hindering the reaction.[5] Conversely, at highly alkaline pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[5][6] The optimal pH range for the NHS ester-amine reaction is typically between 7.2 and 8.5.[4][6][7] Within this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state, while the rate of NHS ester hydrolysis remains manageable.[5]

Diagram 1: Reaction of the NHS Ester with a Primary Amine

Caption: Nucleophilic attack of a primary amine on the NHS ester of SBAC.

Following the successful conjugation of the NHS ester, the second step involves the reaction of the bromoacetamide group with a sulfhydryl-containing molecule. This reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. The deprotonated sulfhydryl group (thiolate anion, -S⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.[9]

The reactivity of the bromoacetamide group is also pH-dependent. The pKa of a typical cysteine thiol is around 8.3.[9] Therefore, the reaction is significantly more efficient at a pH at or slightly above this value, where a higher concentration of the more nucleophilic thiolate anion is present.[9][10] A common pH for this reaction is around 9.0.[10][11] It is crucial to note that at pH values above 7.5, the bromoacetamide group can exhibit some reactivity towards other nucleophiles, such as the ε-amino group of lysine and the imidazole group of histidine, which can lead to non-specific labeling.[9][11] However, the reaction with thiols is generally much faster and more favorable.

Diagram 2: Reaction of the Bromoacetamide Group with a Sulfhydryl Group

Caption: Nucleophilic substitution of bromide by a sulfhydryl group.

Experimental Considerations and Protocol Validation

The success of a conjugation reaction using SBAC hinges on careful planning and execution. The following provides a framework for a typical two-step conjugation protocol, emphasizing self-validating steps to ensure experimental integrity.

| Parameter | NHS Ester Reaction | Bromoacetamide Reaction | Rationale |

| Optimal pH | 7.2 - 8.5[4][6][7] | ~9.0[10][11] | Balances amine nucleophilicity with NHS ester stability; promotes thiolate formation for efficient reaction. |

| Recommended Buffers | Phosphate, Borate, HEPES[6][12] | Borate, Carbonate | Must be amine-free for the NHS ester reaction to prevent competition. |

| Reaction Temperature | 4°C to Room Temperature[5] | Room Temperature | Lower temperatures can be used to slow down hydrolysis of the NHS ester. |

| Reaction Time | 30 minutes to 2 hours[12][13] | 1 to 4 hours | Dependent on the concentration and reactivity of the biomolecules. |

| Quenching Reagents | Tris, Glycine[6][12] | 2-Mercaptoethanol, DTT | Inactivates unreacted functional groups to terminate the reaction. |

The following protocol outlines a general procedure for conjugating a primary amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH) using SBAC.

Diagram 3: Experimental Workflow for SBAC Crosslinking

Caption: A typical two-step experimental workflow using the SBAC crosslinker.

Detailed Protocol:

-

Preparation of the Amine-Containing Protein:

-

Dissolve the protein containing primary amines in an amine-free buffer (e.g., phosphate-buffered saline (PBS), borate buffer) at a pH between 7.2 and 8.5.[6][12]

-

If the initial protein buffer contains primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or buffer exchange chromatography.[5][12]

-

-

Preparation of the SBAC Solution:

-

Immediately before use, dissolve the SBAC crosslinker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7] SBAC is moisture-sensitive, and pre-made stock solutions are not recommended.

-

-

First Conjugation Reaction (Amine-Reactive):

-

Purification of the Intermediate Conjugate:

-

Remove excess, unreacted SBAC by size-exclusion chromatography (desalting column) or dialysis. This step is crucial to prevent the bromoacetamide group from reacting with any sulfhydryl groups that may be present on the initial protein.

-

-

Preparation of the Sulfhydryl-Containing Molecule:

-

Dissolve the sulfhydryl-containing molecule in a suitable reaction buffer at a pH of approximately 9.0 (e.g., borate buffer).

-

-

Second Conjugation Reaction (Sulfhydryl-Reactive):

-

Add the purified Protein-SBAC conjugate to the solution of the sulfhydryl-containing molecule.

-

Incubate the reaction mixture for 1 to 4 hours at room temperature.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted bromoacetamide groups, add a quenching reagent such as 2-mercaptoethanol or dithiothreitol (DTT).

-

-

Final Purification:

-

Purify the final conjugate to remove excess quenching reagent and unreacted molecules using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography.

-

Applications in Research and Drug Development

The precise control offered by SBAC makes it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): SBAC can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.

-

Protein-Protein Interaction Studies: By crosslinking proteins in a complex, SBAC can help to identify interacting partners and map their interfaces.[15]

-

Immobilization of Biomolecules: Proteins and peptides can be covalently attached to solid supports for applications such as affinity chromatography and biosensors.[3]

-

Peptide Cyclization: The dual reactivity of SBAC can be exploited to create cyclic peptides, which often exhibit enhanced stability and biological activity.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled conjugation of amine- and sulfhydryl-containing molecules. A thorough understanding of its two-step mechanism of action, particularly the influence of pH on the reactivity of the NHS ester and bromoacetamide groups, is paramount for successful experimental design. By following a well-structured protocol with integrated validation steps, researchers can confidently leverage the capabilities of SBAC to advance their work in a wide range of scientific disciplines.

References

-

Lumi-Probe. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Cyanagen. (n.d.). HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Retrieved from [Link]

-

PubMed. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. Retrieved from [Link]

-

G-Biosciences. (n.d.). and Extracellular Crosslinking. Retrieved from [Link]

-

PubMed. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Retrieved from [Link]

-

PubChem. (n.d.). Succinimidyl 3-(bromoacetamido)propionate. Retrieved from [Link]

Sources

- 1. 109880-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. クロスリンクのアプリケーション | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. korambiotech.com [korambiotech.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. interchim.fr [interchim.fr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. store.sangon.com [store.sangon.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Succinimidyl-6-(bromoacetamido)caproate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Succinimidyl-6-(bromoacetamido)caproate, a key reagent in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes, mechanism of action, and practical application of this versatile crosslinker.

Core Properties of this compound

This compound is a heterobifunctional crosslinking reagent that possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This dual reactivity allows for the sequential and specific conjugation of different biomolecules, a critical capability in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C12H17BrN2O5 | [1] |

| Molecular Weight | 349.18 g/mol | [1] |

| CAS Number | 109880-16-2 | [1] |

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of this compound lies in the differential reactivity of its two functional ends. This allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.

Step 1: Amine-Reactive NHS Ester Conjugation

The N-hydroxysuccinimide (NHS) ester facilitates the acylation of primary amines, such as the ε-amine of lysine residues on a protein or antibody. This reaction proceeds efficiently at a pH range of 7 to 9, resulting in the formation of a stable amide bond.[2] It is crucial to perform this step in an amine-free buffer, as primary amines in the buffer would compete with the target molecule. A common choice is a phosphate or bicarbonate buffer at pH 7.2-8.5.[3][4]

It is important to note that the NHS ester is susceptible to hydrolysis in aqueous environments, a competing reaction that increases with higher pH.[3] Therefore, the reaction should be carried out promptly after the reagent is dissolved, and the pH should be carefully controlled to balance reactivity with stability.

Step 2: Thiol-Reactive Bromoacetyl Conjugation

Following the amine conjugation and removal of excess crosslinker, the bromoacetyl group is available to react with a sulfhydryl (thiol) group. This is typically achieved by targeting cysteine residues, either naturally occurring or engineered into a biomolecule. The reaction is an alkylation that forms a stable thioether bond.

The reactivity of the bromoacetyl group is highly pH-dependent. The reaction rate is significantly enhanced at a pH above 7.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[2] However, at excessively high pH, the bromoacetyl group can exhibit reduced specificity and may react with other nucleophilic residues such as histidine or lysine. Therefore, a pH of 7.5-8.5 is generally recommended for this step.

Experimental Protocol: Antibody-Drug Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using this compound.

Materials

-

Antibody (in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Thiol-containing drug

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Reaction Buffer A (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Reaction Buffer B (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5-8.0)

-

Quenching solution (e.g., 1 M Tris or Glycine, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Step-by-Step Methodology

Part A: Modification of the Antibody with the Crosslinker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer A. Ensure the buffer is free of primary amines.[3]

-

Crosslinker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction (Step 1): Add a 5-20 fold molar excess of the dissolved crosslinker to the antibody solution with gentle stirring. The optimal molar ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification: Remove excess, unreacted crosslinker by size-exclusion chromatography or dialysis against Reaction Buffer A. This step is critical to prevent the crosslinker from reacting with the thiol-containing molecule in the subsequent step.

Part B: Conjugation of the Thiol-Containing Drug

-

Preparation of the Thiol-Containing Drug: If the drug is not already in a reduced, thiol-free form, it may require pre-treatment. For antibodies, interchain disulfides can be partially reduced to generate free thiols using a mild reducing agent like DTT. A general starting point is to use a 2-5 fold molar excess of DTT over the antibody and incubate for 30-60 minutes at 37°C.[5] The reduced antibody should be purified to remove excess DTT.

-

Conjugation Reaction (Step 2): Combine the bromoacetyl-modified antibody with a 1.5-5 fold molar excess of the thiol-containing drug in Reaction Buffer B.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Add a quenching reagent, such as cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM to react with any remaining bromoacetyl groups. Incubate for 30 minutes at room temperature.

-

Final Purification: Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted drug and other small molecules.[][7]

Sources

- 1. 109880-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. SBAP (succinimidyl 3-(bromoacetamido)propionate) | Sigma-Aldrich [sigmaaldrich.com]

- 3. biotium.com [biotium.com]

- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 5. broadpharm.com [broadpharm.com]

- 7. Direct Affinity Purification of Long‐Acting PASylated Proteins with Therapeutic Potential Using L‐Prolinamide for Mild Elution - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into NHS Ester and Bromoacetyl Groups: A Technical Guide for Advanced Bioconjugation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of NHS Ester and Bromoacetyl Moieties in Bioconjugation.

This whitepaper serves as an in-depth technical resource for professionals in the fields of biotechnology and pharmaceutical development. It provides a detailed examination of two pivotal functional groups in bioconjugation chemistry: N-Hydroxysuccinimide (NHS) esters and bromoacetyl groups. This guide will explore their fundamental chemical principles, reaction mechanisms, and practical applications, offering field-proven insights to optimize their use in creating well-defined bioconjugates.

Part 1: The Amine-Reactive Workhorse: N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide esters are among the most widely utilized reagents for the modification of biomolecules, primarily due to their high reactivity and selectivity towards primary amines.[1][2] This reactivity makes them invaluable tools for labeling proteins, antibodies, and other biomolecules with probes, tags, or therapeutic payloads.[1][]

The Chemistry of Amine Acylation

The core reaction of an NHS ester is a nucleophilic acyl substitution.[4][][5] The unprotonated primary amine, typically from the N-terminus of a protein or the ε-amino group of a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][2][5] This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable, irreversible amide bond.[][5][6]

Sources

A Technical Guide to Succinimidyl-6-(bromoacetamido)caproate: A Heterobifunctional Crosslinker for Advanced Bioconjugation

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Succinimidyl-6-(bromoacetamido)caproate, a key heterobifunctional crosslinking reagent. We will delve into its chemical properties, reaction mechanisms, and provide field-proven insights for its successful application in bioconjugation, with a particular focus on the synthesis of antibody-drug conjugates (ADCs).

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for the covalent linkage of two different biomolecules. Its utility lies in its heterobifunctional nature, possessing two distinct reactive moieties that can be addressed in a sequential and controlled manner. This strategic design minimizes the formation of undesirable homodimers and other non-specific products, which is a common challenge with homobifunctional crosslinkers.

Chemical Identity and Properties

The fundamental chemical information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 109880-16-2 | [1][2][3] |

| Molecular Formula | C12H17BrN2O5 | [1] |

| Molecular Weight | 349.18 g/mol | [1][3] |

| Synonyms | Hexanoic acid, 6-[(2-bromoacetyl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester; N-(ε-bromoacetamido-n-caproyloxy)succinimide | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [4][5][] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester and Bromoacetyl group | [5][][7] |

| Reactivity | NHS ester reacts with primary amines (-NH2); Bromoacetyl group reacts with sulfhydryl groups (-SH) | [5][][7] |

The Chemistry of Controlled Conjugation: A Tale of Two Ends

The power of this compound lies in the orthogonal reactivity of its two functional ends: the N-hydroxysuccinimide (NHS) ester and the bromoacetyl group. This allows for a two-step conjugation strategy, which is the cornerstone of its utility in creating well-defined bioconjugates.[4][8]

The Amine-Reactive NHS Ester

The NHS ester is a highly efficient acylating agent that reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[9][10][11] The efficiency of this reaction is critically dependent on pH. The optimal pH range for the NHS ester-amine reaction is between 7.2 and 9.0.[5][][9][12] Below this range, the primary amine is protonated and thus non-nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[9][10][11]

The Sulfhydryl-Reactive Bromoacetyl Group

The bromoacetyl group is an alkylating agent that reacts specifically with sulfhydryl (thiol) groups, such as those found in cysteine residues, to form a stable thioether bond. This reaction is also pH-dependent, with optimal reactivity occurring at a pH greater than 7.5.[5][][12] To ensure high selectivity for sulfhydryl groups and minimize side reactions with other nucleophilic residues like histidine and lysine, it is advisable to perform this step at a pH between 8.3 and 9.0. The resulting thioether linkage is highly stable, a desirable feature for creating robust bioconjugates for therapeutic applications.[9]

Visualizing the Two-Step Reaction Mechanism

The sequential nature of the conjugation process is illustrated in the following diagram:

Caption: A diagram illustrating the two-step conjugation workflow.

Field-Proven Protocol: Synthesizing an Antibody-Drug Conjugate

The following is a representative, step-by-step protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound. This protocol is a guideline and may require optimization based on the specific antibody and drug molecule used.

Materials and Reagents

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS), free of primary amines.

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing drug molecule

-

Reaction Buffer A: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Reaction Buffer B: Phosphate buffer with 1 mM DTPA, pH 8.0

-

Quenching Reagent: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

-

Purification system: Size-exclusion chromatography (SEC) or Protein A affinity chromatography

Experimental Workflow

The overall experimental workflow is depicted in the diagram below:

Caption: A flowchart of the antibody-drug conjugation process.

Detailed Protocol

Step 1: Antibody Preparation

-

Prepare the antibody solution at a concentration of 2-5 mg/mL in Reaction Buffer A. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into Reaction Buffer A using a desalting column or dialysis.

Step 2: Crosslinker Activation

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

Step 3: First Conjugation (Antibody Activation)

-

Add a 10-20 fold molar excess of the crosslinker stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

Step 4: Removal of Excess Crosslinker

-

Remove the unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.

Step 5: Drug Preparation

-

Prepare a stock solution of the thiol-containing drug in a suitable solvent.

Step 6: Second Conjugation (Drug Attachment)

-

Add a 3-5 fold molar excess of the drug solution to the activated antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

Step 7: Quenching

-

Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or Glycine and incubate for 15-30 minutes.

Step 8: Final Purification

-

Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography (SEC) or Protein A affinity chromatography.

Step 9: Characterization

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

Trustworthiness and Self-Validation

The success of this protocol relies on a few key self-validating principles:

-

Sequential Purification: The purification step after the first conjugation is crucial. It ensures that any subsequent reaction of the drug is with the activated antibody and not with free crosslinker, which would lead to a heterogeneous product.

-

pH Control: Maintaining the recommended pH ranges for each reaction step is paramount for ensuring the specificity of the conjugation and minimizing side reactions.

-

Characterization: The final characterization of the ADC is a critical validation step. A well-defined peak in HIC and SEC with a desirable DAR confirms the success of the conjugation process.

Concluding Remarks

This compound is a powerful tool for the synthesis of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process that is essential for applications such as the development of antibody-drug conjugates. By understanding the underlying chemistry and following a robust, field-proven protocol, researchers can confidently employ this crosslinker to advance their scientific endeavors.

References

-

Confluore. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

- Al-Mawsawi, L. Q., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. International Journal of Molecular Sciences, 21(18), 6882.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

- Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs.

-

ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Retrieved from [Link]

-

Interchim. (n.d.). Isolation/Modification/Labeling. Retrieved from [Link]

-

Cyanagen. (n.d.). HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Retrieved from [Link]

-

PubChem. (n.d.). Succinimidyl 3-(bromoacetamido)propionate. Retrieved from [Link]

Sources

- 1. Antibody Conjugation Assay: Methods, Protocols & Techniques | Bio-Techne [bio-techne.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. synaffix.com [synaffix.com]

- 4. broadpharm.com [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellmosaic.com [cellmosaic.com]

- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for Succinimidyl-6-(bromoacetamido)caproate.

An In-depth Technical Guide to the Safe Handling and Application of Succinimidyl-6-(bromoacetamido)caproate (SBAC)

For Researchers, Scientists, and Drug Development Professionals

This compound (SBAC) is a heterobifunctional crosslinking agent integral to the field of bioconjugation and plays a pivotal role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of SBAC, detailing its chemical characteristics, mechanism of action, and, most critically, the essential safety and handling protocols required for its use in a laboratory setting. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers aiming to leverage the unique advantages of SBAC, particularly the formation of stable, homogenous conjugates.

Introduction: The Strategic Advantage of SBAC in Bioconjugation

This compound (SBAC) is a chemical reagent designed for the covalent linkage of biomolecules. It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, connected by a caproate spacer. This heterobifunctional nature allows for a controlled, sequential conjugation, first to amine-containing molecules and then to sulfhydryl-containing molecules.

The strategic importance of SBAC, particularly in the realm of ADC development, lies in the stability of the thioether bond formed by the bromoacetamido group. Compared to the more conventional maleimide-based linkers, bromoacetamide-derived linkages exhibit significantly enhanced plasma stability, reducing premature drug release and potential off-target toxicity.[1] This increased stability translates to a higher intratumoral drug exposure, a critical factor in the efficacy of targeted cancer therapies.[1] Furthermore, the reaction of bromoacetamide with cysteine residues results in a more homogenous ADC product, a crucial aspect for regulatory approval and consistent clinical outcomes.[2][3]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of SBAC is fundamental to its effective and safe use.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 109880-16-2 | [4][5] |

| Molecular Formula | C12H17BrN2O5 | [4][5] |

| Molecular Weight | 349.18 g/mol | [4][5] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Purity | ≥95% | [5] |

Mechanism of Action: A Two-Step Conjugation Pathway

The utility of SBAC as a crosslinker is rooted in its two distinct reactive ends, which target different functional groups on proteins or other biomolecules. This allows for a controlled, two-step conjugation process.

Step 1: Amine Acylation via the NHS Ester

The N-hydroxysuccinimide (NHS) ester of SBAC reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[6] This reaction is most efficient at a slightly alkaline pH of 7-9.

Step 2: Sulfhydryl Alkylation via the Bromoacetyl Group

Following the amine reaction, the bromoacetyl group of the SBAC-modified molecule is available to react with a sulfhydryl group (-SH), typically from a cysteine residue. This reaction, a nucleophilic substitution, results in the formation of a highly stable thioether bond. The optimal pH for this alkylation is above 7.5.

Caption: Reaction mechanism of SBAC crosslinking.

Safety and Handling Precautions

Hazard Identification and Personal Protective Equipment (PPE)

SBAC is expected to have the following hazards:

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: May cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[7]

Mandatory Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Storage and Stability

SBAC is sensitive to moisture and should be handled accordingly to maintain its reactivity.

-

Storage Temperature: Store desiccated at 2-8°C.

-

Moisture Protection: Upon removal from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Inert Atmosphere: For long-term storage, purging the container with an inert gas like argon or nitrogen is recommended.

Handling and Disposal

-

Weighing and Aliquoting: Handle the powdered form of SBAC in a chemical fume hood to avoid inhalation.

-

Solution Preparation: Prepare solutions of SBAC in a suitable anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Stock solutions are not recommended as the NHS ester can hydrolyze in the presence of trace amounts of water.

-

Disposal: Dispose of unused SBAC and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Caption: Workflow for the safe handling of SBAC.

Experimental Protocol: Protein-Peptide Conjugation using SBAC

This protocol provides a general framework for the conjugation of a peptide containing a cysteine residue to a protein with accessible lysine residues. Optimization may be required for specific applications.

Materials and Reagents

-

This compound (SBAC)

-

Protein to be modified (in an amine-free buffer, e.g., PBS pH 7.4)

-

Cysteine-containing peptide

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Quenching Reagent: 1M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Step-by-Step Methodology

-

Preparation of SBAC Solution: Immediately before use, dissolve SBAC in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

-

Protein Modification (Amine Acylation): a. Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. b. Add the SBAC solution to the protein solution at a 10-20 fold molar excess. The optimal molar ratio should be determined empirically. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Removal of Excess SBAC: a. Remove the unreacted SBAC using a desalting column or dialysis against the reaction buffer. This step is crucial to prevent the quenching of the bromoacetyl group by the subsequently added peptide.

-

Peptide Conjugation (Sulfhydryl Alkylation): a. Dissolve the cysteine-containing peptide in the reaction buffer. b. Add the peptide solution to the SBAC-activated protein at a 2-5 fold molar excess relative to the protein. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching of Unreacted Bromoacetyl Groups: a. Add a quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM to react with any remaining bromoacetyl groups. b. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate: a. Purify the final protein-peptide conjugate from excess peptide and reaction byproducts using an appropriate method, such as size-exclusion chromatography.

-

Characterization: a. Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the conjugation.

Conclusion: A Superior Reagent for Stable and Homogenous Bioconjugates

This compound is a powerful tool for the synthesis of well-defined and stable bioconjugates. Its ability to form robust thioether bonds makes it a superior alternative to traditional maleimide-based crosslinkers, particularly in the demanding application of antibody-drug conjugate development. By adhering to the safety and handling precautions outlined in this guide, researchers can confidently and effectively utilize SBAC to advance their scientific objectives. The principles of moisture sensitivity and the hydrolytic instability of the NHS ester are paramount to achieving successful and reproducible results.

References

-

The medicinal chemistry evolution of antibody–drug conjugates - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

-

The medicinal chemistry evolution of antibody–drug conjugates - RSC Publishing. (2024, February 28). Retrieved January 15, 2026, from [Link]

-

Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates | Request PDF. (2025, August 10). Retrieved January 15, 2026, from [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). Retrieved January 15, 2026, from [Link]

-

Safety Data Sheet: ≥98 % - Carl ROTH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Succinimidyl 3-(bromoacetamido)propionate | C9H11BrN2O5 | CID 4463814 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 109880-16-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. aldlab-chemicals_this compound [aldlab.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Succinimidyl 3-(bromoacetamido)propionate | C9H11BrN2O5 | CID 4463814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocol: A Detailed Guide to Protein Conjugation Using Succinimidyl-6-(bromoacetamido)caproate (SBAC)

I. Introduction: The Power of Controlled Heterobifunctional Crosslinking

In the landscape of bioconjugation, the precise and controlled covalent linking of two or more biomolecules is paramount for applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of novel diagnostic reagents and the study of protein-protein interactions.[1][2] Heterobifunctional crosslinkers are indispensable tools in this field, offering a strategic advantage over their homobifunctional counterparts by possessing two distinct reactive moieties.[3] This intrinsic asymmetry allows for a sequential, two-step conjugation process, which significantly minimizes the formation of undesirable homopolymers and self-conjugates, thereby leading to a more homogenous and well-defined final product.[3]

This guide provides an in-depth technical overview and a detailed protocol for the use of Succinimidyl-6-(bromoacetamido)caproate (SBAC), a heterobifunctional crosslinker designed for the conjugation of proteins through primary amine and sulfhydryl groups. SBAC features a N-hydroxysuccinimide (NHS) ester and a bromoacetyl group, enabling a controlled and efficient two-step conjugation strategy. The NHS ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[4][5] The bromoacetyl group, on the other hand, specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond.

This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each step to ensure robust and reproducible results.

II. The Chemistry of SBAC: A Tale of Two Reactive Groups

The efficacy of SBAC lies in the differential reactivity of its two functional ends, which can be controlled by adjusting the reaction conditions, primarily the pH.

1. The Amine-Reactive NHS Ester:

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group.[4] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of a protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[5] At a lower pH, the amine group is protonated, reducing its nucleophilicity, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation efficiency.[5][6]

2. The Sulfhydryl-Reactive Bromoacetyl Group:

The bromoacetyl group is a haloacetyl derivative that reacts specifically with sulfhydryl (thiol) groups through nucleophilic substitution. The sulfur atom of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the bromine, resulting in the formation of a stable thioether linkage and the displacement of the bromide ion. This reaction is most effective at a pH greater than 7.5. It's crucial to ensure that the sulfhydryl groups are in their reduced state (free thiols) to be reactive.

The distinct optimal pH ranges for the two reactive groups of SBAC allow for a controlled, sequential conjugation, which is the cornerstone of this protocol.

III. Visualizing the Reaction Mechanism and Workflow

To better illustrate the process, the following diagrams outline the chemical reactions and the overall experimental workflow.

Diagram 1: SBAC Reaction Chemistry

This diagram illustrates the two-step reaction mechanism of SBAC with two different proteins.

Caption: Chemical pathway of SBAC-mediated protein conjugation.

Diagram 2: Experimental Workflow

This flowchart provides a high-level overview of the entire conjugation protocol.

Sources

- 1. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Cross-Linking Experiment Procedure Guide: From Sample Preparation to Interaction Analysis [en.biotech-pack.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Mastering Antibody Conjugation: A Detailed Guide to Labeling with Succinimidyl-6-(bromoacetamido)caproate (SBAC)

Introduction: The Power of Precise Linkage

In the realms of diagnostics, therapeutics, and fundamental research, the ability to specifically and stably link molecules to antibodies is paramount. This guide provides a comprehensive protocol and in-depth scientific rationale for labeling antibodies using Succinimidyl-6-(bromoacetamido)caproate (SBAC), a heterobifunctional crosslinker. SBAC is designed for a controlled, two-step conjugation process, enabling the precise linkage of an antibody to another molecule, such as a therapeutic payload, a fluorescent dye, or an enzyme for immunoassays.

The strategic design of SBAC features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This heterobifunctional nature is key to minimizing the formation of undesirable homodimers and allows for a directed conjugation strategy.[1][2][3] The NHS ester targets primary amines, such as the ε-amine of lysine residues abundant on the surface of antibodies, while the bromoacetyl group is reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues.[4][] This application note will walk you through the mechanistic principles, a detailed step-by-step protocol, and the critical considerations for successfully producing well-defined antibody conjugates.

The Chemistry of Control: A Two-Step Mechanism

The elegance of SBAC lies in its sequential reactivity, which provides a high degree of control over the conjugation process. This two-step approach is fundamental to creating a self-validating system where each reaction can be managed and purified before proceeding to the next.

Step 1: Amine Acylation via the NHS Ester

The first step involves the reaction of the NHS ester end of SBAC with the primary amines on the antibody. This reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[6] This forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[7][8]

This reaction is highly pH-dependent. An optimal pH range of 7.2 to 9 is recommended.[7][8] Below this range, the primary amines are predominantly protonated (-NH₃⁺) and thus non-nucleophilic. Above this range, the hydrolysis of the NHS ester competes significantly with the desired aminolysis, reducing conjugation efficiency.[6][8]

Step 2: Sulfhydryl Alkylation via the Bromoacetyl Group

Once the antibody is "activated" with the bromoacetyl moiety of SBAC and purified from excess crosslinker, it is ready for the second conjugation step. The bromoacetyl group reacts with a sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue, a thiol-modified drug) via nucleophilic substitution. The sulfur atom of the sulfhydryl group attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.[4][9] This reaction is typically carried out at a physiological to slightly alkaline pH, with some sources suggesting a pH greater than 7.5 for optimal reactivity of the bromoacetyl group with thiols.[]

Visualizing the Workflow: From Antibody to Conjugate

The following diagram illustrates the sequential steps involved in labeling an antibody with SBAC.

Caption: A stepwise workflow for antibody conjugation using SBAC.

Detailed Protocol for Antibody Labeling with SBAC

This protocol provides a general framework. Optimization of molar ratios and reaction times may be necessary for specific antibodies and conjugating molecules.

Materials and Reagents

-

Antibody of interest (purity >95%)

-

This compound (SBAC)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (Amine-free): 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Conjugation Buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Sulfhydryl-containing molecule for conjugation

-

Purification System: Size-Exclusion Chromatography (e.g., Sephadex G-25 desalting column) or centrifugal filtration devices (30 kDa MWCO).[4]

-

Spectrophotometer for concentration and DAR determination

Experimental Procedure

Part 1: Preparation of Antibody and SBAC

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into the Reaction Buffer.[10][11]

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer. A higher concentration can improve conjugation efficiency.[10]

-

-

SBAC Solution Preparation:

-

Immediately before use, dissolve SBAC in anhydrous DMSO or DMF to a final concentration of 10 mM. SBAC is moisture-sensitive, so prolonged storage in solution is not recommended.[][12]

-

Part 2: Activation of Antibody with SBAC

-

Reaction Setup:

-

Calculate the required volume of the 10 mM SBAC solution to achieve a desired molar excess over the antibody. A starting point of a 5- to 20-fold molar excess of SBAC to antibody is recommended.[4]

-

Slowly add the calculated volume of the SBAC solution to the antibody solution while gently vortexing.

-

-

Incubation:

-

Purification of Activated Antibody:

-

Immediately following incubation, remove the excess, unreacted SBAC using a desalting column or centrifugal filtration.[4][6] This step is crucial to prevent the bromoacetyl group from reacting with any potential nucleophiles in the subsequent steps. The purified, bromoacetyl-activated antibody should be used immediately in the next step.

-

Part 3: Conjugation of Activated Antibody with Sulfhydryl-Containing Molecule

-

Reaction Setup:

-

Add the sulfhydryl-containing molecule to the purified, bromoacetyl-activated antibody solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the antibody is a good starting point.

-

Ensure the pH of the reaction mixture is suitable for the bromoacetyl-sulfhydryl reaction (typically pH > 7.5).

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using appropriate analytical techniques if necessary.

-

-

Quenching (Optional):